2-(4-Bromophenyl)-2-cyclohexylethanamine
Description
2-(4-Bromophenyl)-2-cyclohexylethanamine is a brominated aromatic amine characterized by a central carbon atom bonded to three distinct groups: a 4-bromophenyl ring, a cyclohexyl substituent, and an ethanamine moiety (NH₂-CH₂-). While its exact pharmacological profile remains understudied, structural analogs suggest possible applications in medicinal chemistry, particularly in modulating central nervous system targets or enzyme interactions .
Properties
Molecular Formula |
C14H20BrN |
|---|---|
Molecular Weight |
282.22 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-cyclohexylethanamine |
InChI |
InChI=1S/C14H20BrN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h6-9,11,14H,1-5,10,16H2 |
InChI Key |
RGUSFOLSIUXBLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CN)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural features and properties of 2-(4-Bromophenyl)-2-cyclohexylethanamine and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|
| This compound | C₁₄H₁₈BrN | 280.2 | 4-Bromophenyl, cyclohexyl, ethanamine | High lipophilicity (logP ~3.5), 1 H-bond donor, 1 acceptor |
| 2-(4-Bromophenyl)-N-methylethanamine | C₉H₁₂BrN | 214.1 | 4-Bromophenyl, methylamine | Lower lipophilicity (logP ~2.1), 1 H-bond donor, 1 acceptor |
| Bromodiphenhydramine Hydrochloride | C₁₇H₂₀BrNO·HCl | 369.3 | Diphenylmethoxy, dimethylamine | Pharmaceutical use (antihistamine), 2 H-bond acceptors, moderate logP (~3.8) |
| 2-(4-Bromo-thiophen-2-yl)-2-methoxyethanamine | C₇H₁₀BrNOS | 236.0 | Thiophene (Br-substituted), methoxy | Enhanced metabolic stability (sulfur atom), logP ~1.9, 1 H-bond donor, 3 acceptors |
| 1-(4-Bromophenyl)ethylamine | C₁₆H₂₆BrN | 312.3 | Branched alkyl chain, bromophenyl ethyl | High lipophilicity (logP ~5.2), prolonged half-life |
Functional Group Impact on Properties
Cyclohexyl vs. Steric bulk from the cyclohexyl group may reduce binding affinity to flat aromatic receptors compared to smaller substituents .
Aromatic System Variations
- Replacing the benzene ring in the target compound with a thiophene (as in ) introduces sulfur, which alters electronic distribution and may improve metabolic stability due to resistance to oxidative metabolism .
Branched Alkyl Chains
- The compound in features a 6-methylheptan-2-yl group, which significantly increases lipophilicity (logP ~5.2). This property correlates with prolonged biological half-lives in hydrophobic environments, such as adipose tissue .
Pharmaceutical Analogs
- Bromodiphenhydramine (), a clinically used antihistamine, shares a brominated aromatic system but incorporates a diphenylmethoxy group. This structural difference highlights how ether linkages and additional aromatic rings can enhance receptor binding specificity .
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